molecular formula C19H17N3O3S B7785669 N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide CAS No. 89565-36-6

N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide

Cat. No.: B7785669
CAS No.: 89565-36-6
M. Wt: 367.4 g/mol
InChI Key: MTWCYOJOSFPHRF-UHFFFAOYSA-N
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Description

N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide is a chemical compound with the molecular formula C19H17N3O3S. It is known for its unique structure, which includes a benzylamino group, a sulfonyl group, and an isonicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide typically involves the reaction of 4-aminobenzenesulfonamide with benzylamine, followed by the introduction of the isonicotinamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(methylamino)sulfonyl]phenyl}isonicotinamide
  • N-{4-[(ethylamino)sulfonyl]phenyl}isonicotinamide
  • N-{4-[(propylamino)sulfonyl]phenyl}isonicotinamide

Uniqueness

N-{4-[(benzylamino)sulfonyl]phenyl}isonicotinamide is unique due to its benzylamino group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

N-[4-(benzylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(16-10-12-20-13-11-16)22-17-6-8-18(9-7-17)26(24,25)21-14-15-4-2-1-3-5-15/h1-13,21H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWCYOJOSFPHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359878
Record name AD-276/40680775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89565-36-6
Record name AD-276/40680775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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